(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine
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Overview
Description
(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a chlorinated and fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry and high yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This could include continuous flow chemistry techniques and the use of automated reactors to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the molecule.
Substitution: The chlorinated and fluorinated phenyl group can undergo substitution reactions, where other functional groups replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce compounds with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-Chloro-5-(trifluoromethyl)-4-fluorophenyl)pyrrolidine
- (S)-2-(3-Chloro-5-(difluoromethyl)-4-chlorophenyl)pyrrolidine
- (S)-2-(3-Chloro-5-(difluoromethyl)-4-bromophenyl)pyrrolidine
Uniqueness
(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H11ClF3N |
---|---|
Molecular Weight |
249.66 g/mol |
IUPAC Name |
(2S)-2-[3-chloro-5-(difluoromethyl)-4-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H11ClF3N/c12-8-5-6(9-2-1-3-16-9)4-7(10(8)13)11(14)15/h4-5,9,11,16H,1-3H2/t9-/m0/s1 |
InChI Key |
ZDGNNLGMDXKYKE-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C(=C2)Cl)F)C(F)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C(=C2)Cl)F)C(F)F |
Origin of Product |
United States |
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